1,3-Diphenoxy-2-propanol

Description

Significance and Academic Context of Aryloxypropanediols

The class of compounds known as aryloxypropanediols, to which 1,3-Diphenoxy-2-propanol belongs, holds considerable significance in chemical research, particularly in the fields of medicinal chemistry and sustainable or "green" chemistry. researchgate.netresearchgate.netactascientific.com Many compounds within this family exhibit pharmacological activity and are used as active pharmaceutical ingredients (APIs). researchgate.netlookchem.com For instance, well-known analogues include guaifenesin (B1672422) and mephenesin, which are synthesized from substituted phenols. acs.orgunibo.it

The academic interest in aryloxypropanediols is also driven by their origin from renewable feedstocks. researchgate.net Glycerol (B35011), a major byproduct of the biodiesel industry, serves as a key starting material for the green synthesis of these compounds. researchgate.netlookchem.com The conversion of abundant glycerol into high-value chemicals like aryloxypropanediols is a primary focus of research aiming to develop sustainable industrial processes. researchgate.netdntb.gov.ua This approach aligns with the principles of green chemistry by utilizing a renewable resource and often employing solvent-free, one-pot reaction conditions to minimize waste. researchgate.netlookchem.comresearchgate.net Furthermore, this compound itself has been investigated for its utility as a flow modifier and heat stabilizer in materials like hot-melt coatings and adhesives, showcasing the diverse applications of this chemical class. google.com

Historical Development in the Synthesis of this compound Analogues

The synthetic routes to this compound and its analogues have evolved significantly over time, reflecting broader trends in organic chemistry toward more efficient and environmentally benign methodologies.

Historically, a common synthesis method involved the reaction of a phenol (B47542) with epichlorohydrin (B41342) to produce a phenyl glycidyl (B131873) ether intermediate, which would then react with another phenol molecule to yield the final this compound structure. google.com While effective, this route uses petroleum-derived and toxic reagents like epichlorohydrin. acs.org

More recent research has focused on greener alternatives, prominently featuring glycerol and its derivatives. acs.orgunibo.it A significant advancement has been the use of glycerol carbonate as an alkylating agent for phenolic compounds. acs.orgunibo.it This method allows for the synthesis of aryloxypropanediols in a one-pot reaction, often under solvent-free conditions, which is environmentally advantageous. researchgate.netlookchem.com Microwave-assisted synthesis has also been explored as a means to accelerate these reactions, offering faster rates and high yields. smolecule.comresearchgate.net

A key challenge in these modern syntheses is controlling selectivity. The reaction can produce a mixture of mono-substituted (e.g., 3-phenoxy-1,2-propanediol) and di-substituted (e.g., this compound) products. researchgate.netacs.org The formation of the desired 1,3-disubstituted product is often limited by a competing decarboxylation reaction of the intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one. acs.org To overcome this, multistep strategies have been developed. These involve the initial synthesis and isolation of the intermediate, followed by a second reaction with phenol, which has been shown to achieve a significantly higher yield of the target this compound. acs.orgunibo.it

Table 2: Evolution of Synthetic Methods for Aryloxypropanediols

| Method | Key Reagents | Conditions | Key Features/Challenges |

|---|---|---|---|

| Traditional Method | Phenol, Epichlorohydrin | Alkaline conditions | Relies on toxic, petroleum-based reagents like epichlorohydrin. google.comacs.org |

| One-Pot Glycerol Carbonate Method | Glycerol Carbonate, Phenol | Basic catalyst (e.g., K₂CO₃, Cs₂CO₃), Solvent-free, 140-170°C acs.org | Greener route using renewable feedstock; challenge in controlling selectivity and limiting byproduct formation from decarboxylation. researchgate.netacs.org |

| Microwave-Assisted Synthesis | Glycerol, Diethyl Carbonate (DEC), Phenol | Microwave irradiation, K₂CO₃ catalyst | Rapid reaction rates, high efficiency, and reduced energy consumption compared to conventional heating. smolecule.comresearchgate.net |

| Multi-step High-Yield Method | Glycerol Carbonate, Phenol | 1. Formation and isolation of 4-(phenoxy)methyl-1,3-dioxolane-2-one intermediate. 2. Reaction of intermediate with phenol. | Overcomes yield limitations of the one-pot method by separating the steps, achieving yields up to 66% for this compound. acs.orgunibo.it |

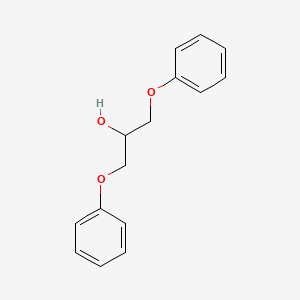

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCVHIPHZCIEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211233 | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-04-8 | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTO1IF8E7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Diphenoxy 2 Propanol

Established and Evolving Synthesis Pathways

The production of 1,3-diphenoxy-2-propanol has traditionally relied on several key chemical reactions. These methods have been refined over time to improve yields and selectivity, while new strategies continue to emerge.

Condensation Reactions of Glycerol (B35011) with Phenolic Compounds

A primary route to this compound involves the condensation reaction of glycerol with phenolic compounds. This method is valued for its use of readily available starting materials. google.com One approach involves a one-pot reaction of glycerol with diethyl carbonate (DEC) and phenol (B47542) in the presence of a catalyst like potassium carbonate. researchgate.netresearchgate.net This process is chemoselective, proceeding through the in-situ formation of glycerol carbonate. researchgate.netresearchgate.net The reaction typically yields 3-phenoxy-1,2-propanediol (B1222102) as the major product and this compound as a minor product. researchgate.net

Epoxide Ring-Opening Reactions with Phenols

Another well-established method for synthesizing this compound is through the ring-opening of epoxides with phenols. google.comresearchgate.net This reaction is a direct pathway to β-aryloxy alcohols, which are important pharmaceutical intermediates. researchgate.net The reaction of phenyl glycidyl (B131873) ether with phenol produces this compound. google.com Phenyl glycidyl ether itself is synthesized from the reaction of phenol with epichlorohydrin (B41342) under alkaline conditions. google.com The regioselective ring-opening of epoxides is a critical transformation in organic synthesis. researchgate.net While reactions with oxygen nucleophiles can be challenging, various catalysts have been developed to facilitate this process under mild conditions. researchgate.netjsynthchem.com For instance, bismuth(III) triflate has been shown to be an effective catalyst for the ring-opening of substituted aryl oxiranes with phenols, leading to excellent yields of 1,3-diaryloxy-2-propanols. researchgate.net The reaction's regiochemistry can be influenced by the structure of the epoxide and the reaction conditions, with base-catalyzed openings typically proceeding via an SN2 mechanism at the less hindered carbon. openstax.org

One-Pot Synthetic Strategies

Recent advancements have focused on developing one-pot synthetic strategies to streamline the production of this compound, minimizing the number of required steps. smolecule.com One such strategy involves the reaction of glycerol with diethyl carbonate and phenol under solvent-free conditions, which selectively converts glycerol to aryloxypropanediols through the in-situ formation of glycerol carbonate. researchgate.netresearchgate.net This method offers a greener and more efficient route to valuable chemicals from renewable resources. researchgate.net Another approach involves a multistep, one-pot process where the intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), is formed and then reacted further with phenol to yield this compound. This strategy can significantly improve the yield of the desired product. unibo.itresearchgate.net

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact and enhance the sustainability of the production process. Key areas of focus include the use of renewable feedstocks and energy-efficient reaction conditions.

Utilization of Glycerol Carbonate as a Sustainable Alkylating Agent

Glycerol carbonate has emerged as a versatile and sustainable alkylating agent for the synthesis of this compound. smolecule.comacs.org It offers a greener alternative to traditional, more toxic reagents like glycidol (B123203) and 3-chloro-1,2-propandiol. smolecule.comresearchgate.net The reaction of glycerol carbonate with phenolic compounds can be performed under solvent-free conditions using catalytic amounts of a base. unibo.itacs.org The polyfunctional nature of glycerol carbonate allows for the formation of both mono- and di-substituted products. researchgate.netacs.org

The direct reaction of glycerol carbonate with phenol can be optimized to control the product distribution. For instance, at 140 °C with a Cs₂CO₃ catalyst, the reaction yields approximately 60% of the mono-substituted product and 20% of this compound. researchgate.netacs.org A key intermediate in this process is 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC). acs.orgacs.org A competing decarboxylation reaction of this intermediate can limit the yield of the desired disubstituted product. smolecule.com To overcome this, a multistep strategy has been developed where PhOGlyC is first formed and isolated before reacting with additional phenol. This two-step approach can achieve a significantly higher yield of this compound, reaching 66% after one hour at 170 °C. smolecule.comresearchgate.net

Table 1: Synthesis of this compound using Glycerol Carbonate

| Method | Catalyst | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |

| One-pot | Cs₂CO₃ | 140 | 5 | ~20 | acs.org, researchgate.net |

| Multistep | Cs₂CO₃ | 170 | 1 | 66 | smolecule.com, researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has been explored as a method to improve the efficiency of this compound production. smolecule.com This technique can lead to faster reaction rates, higher yields, and lower energy consumption compared to conventional heating methods. researchgate.netajrconline.org A one-pot, solvent-free reaction of glycerol with diethyl carbonate and phenol under microwave irradiation has been shown to produce 3-phenoxy-1,2-propanediol and this compound. researchgate.net This approach highlights the potential of microwave technology to facilitate cleaner and more efficient chemical syntheses. ajrconline.orgnih.gov The simplicity and homogeneity of the reaction design under microwave heating are considered advantageous for industrial applications. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Key Features | Advantages | Reference |

| Conventional Heating | Traditional heating methods (e.g., oil bath) | Well-established procedures | smolecule.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture | Faster reaction rates, higher yields, reduced energy consumption, solvent-free conditions | researchgate.net, ajrconline.org, nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of this compound. Traditional organic syntheses often rely on volatile and sometimes hazardous solvents, which contribute to environmental waste and increase processing costs. By eliminating the solvent, these newer methods offer a more sustainable and atom-economical route.

A prominent solvent-free approach involves the direct reaction of glycerol carbonate with phenolic compounds. acs.orgunibo.it In this method, glycerol carbonate itself can act as both a reactant and a solvent, facilitating the reaction at elevated temperatures without the need for an additional medium. unibo.it This technique is advantageous as it allows for working at higher temperatures and atmospheric pressure due to the high boiling point of glycerol carbonate, which can enhance reaction kinetics. unibo.it

Research has demonstrated the viability of using glycerol carbonate as an innovative alkylating agent for phenolics in solventless systems, catalyzed by a small amount of a basic catalyst. acs.orgunibo.it This approach is not only effective for producing mono-phenoxy-1,2-propanediol but also for the selective synthesis of the target this compound. acs.orgunibo.it Microwave-assisted synthesis has also been explored as a facile and rapid solvent-free method, using potassium carbonate as a catalyst for the reaction of glycerol with diethyl carbonate and phenol. researchgate.net This method highlights the shift towards more energy-efficient and faster synthetic processes. researchgate.net The solvent-free approach is considered advantageous as by-products can be more easily removed, simplifying the purification process. researchgate.net

Catalytic Systems and Mechanistic Investigations in this compound Synthesis

The choice and understanding of the catalytic system are paramount to achieving high efficiency and selectivity in the synthesis of this compound.

Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound, each offering distinct advantages and disadvantages. smolecule.com

Homogeneous Catalysis: These catalysts are in the same phase as the reactants, typically dissolved in the reaction mixture. savemyexams.comlibretexts.org This ensures maximum contact between the catalyst and reactants, often leading to higher reaction rates. smolecule.comlibretexts.org In the synthesis of this compound from glycerol carbonate and phenol, homogeneous basic catalysts such as cesium carbonate (Cs₂CO₃), sodium methoxide (B1231860) (NaOCH₃), and potassium carbonate (K₂CO₃) have proven effective. acs.orgsmolecule.com Cesium carbonate, in particular, has demonstrated superior activity compared to potassium carbonate, achieving quantitative conversion of the limiting reagent within three hours at 140°C. smolecule.com While highly active, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture post-synthesis, which complicates product purification and catalyst recycling. mdpi.com

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. savemyexams.comlibretexts.org Their primary advantage is the ease of separation from the product mixture through simple filtration, which allows for catalyst recovery and reuse, making the process more cost-effective and environmentally friendly. unibo.itsmolecule.com For the synthesis of this compound, magnesium oxide (MgO) has been tested as a common basic heterogeneous catalyst. acs.orgunibo.it Generally, heterogeneous catalysts may require higher reaction temperatures to achieve comparable activity to their homogeneous counterparts. acs.org For instance, at 140°C, MgO shows relatively low reagent conversion, with yields becoming more significant at temperatures of 170°C and above. acs.orgunibo.it

The following table provides a comparative overview of the two catalytic systems.

| Catalyst Type | Example | Activity | Selectivity | Recovery | Environmental Impact |

|---|---|---|---|---|---|

| Homogeneous | Cesium Carbonate (Cs₂CO₃) | High | Moderate | Difficult | Moderate |

| Heterogeneous | Magnesium Oxide (MgO) | Moderate | High | Easy | Low |

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of the synthesis of this compound. The reaction between phenol and glycerol-based reagents can potentially yield different isomers.

The synthesis utilizing glycerol carbonate as an alkylating agent demonstrates high regioselectivity. The reaction proceeds via a nucleophilic attack of the phenolate (B1203915) on the glycerol carbonate ring. This attack preferentially occurs at the less sterically hindered primary carbon, leading to the formation of 1-phenoxy-substituted intermediates and, ultimately, this compound. acs.org The alternative isomer, 2,3-diphenoxy-1-propanol, is generally not observed, indicating a high degree of regiocontrol inherent to this reaction pathway. acs.orgunibo.it

A multistep process has been developed to further enhance the selective production of this compound. In this approach, after the initial reaction of phenol and glycerol carbonate, the key intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), is isolated. acs.orgunibo.it This isolated intermediate is then reacted with a second equivalent of phenol under optimized conditions (170°C for 1 hour with a Cs₂CO₃ catalyst), achieving a yield of approximately 66% for the desired this compound. acs.orgresearchgate.net Interestingly, under these specific conditions, a small amount (1.7% yield) of the 2,3-diphenoxy-1-propanol isomer was observed for the first time. acs.org

Other research has focused on the regioselective ring-opening of substituted aryl oxiranes with phenols using catalysts like bismuth(III) triflate (Bi(OTf)₃) to produce 1,3-diaryloxy-2-propanols in excellent yields under mild conditions. researchgate.net This highlights the importance of Lewis acid catalysis in controlling the regiochemical outcome of epoxide ring-opening reactions. researchgate.net

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. When using glycerol carbonate and phenol with a basic catalyst, the process involves several key steps.

The proposed reaction network begins with the deprotonation of phenol by the base to form the more nucleophilic phenolate ion. smolecule.com This phenolate then attacks one of the electrophilic carbon atoms of the glycerol carbonate ring. The attack preferentially targets the less hindered primary carbon, causing the cyclic carbonate ring to open. acs.orgsmolecule.com This step leads to the formation of a key intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC). acs.orgunibo.it

A schematic of this proposed reaction pathway is outlined below: Scheme 1: Proposed Reaction Network for the Synthesis of this compound

Step 1 (Activation): Phenol + Base ⇌ Phenolate Ion + [Base-H]⁺

Step 2 (First Alkylation): Phenolate Ion + Glycerol Carbonate → 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC) + CO₂

Step 3 (Second Alkylation): PhOGlyC + Phenolate Ion → this compound + CO₃²⁻

Competing Reaction: PhOGlyC → Decarboxylation Products

This mechanistic understanding allows researchers to devise strategies, such as the two-step synthesis involving the isolation of PhOGlyC, to minimize side reactions and maximize the yield of this compound. acs.orgresearchgate.net

Process Optimization and Scale-Up Considerations

Optimizing reaction conditions is essential for maximizing product yield and selectivity while ensuring the economic viability and safety of the synthesis on an industrial scale.

Several key parameters have been identified that significantly influence the yield of this compound and the selectivity of the reaction.

Reactant Molar Ratio: The molar ratio of glycerol carbonate (GlyC) to phenol (PhOH) is another crucial factor. Research investigating the effect of this ratio found that when using a PhOH/GlyC molar ratio of 1:2, the yields of both the mono- and di-substituted products reached a maximum. acs.orgunibo.it When the amount of GlyC was increased to a 4:1 ratio relative to phenol, the primary product formed was the intermediate PhOGlyC, providing insight into the reaction pathway but limiting the formation of the final product in a single step. acs.orgsmolecule.com

Catalyst Choice and Concentration: As discussed, the type of catalyst (homogeneous vs. heterogeneous) and its concentration affect the reaction rate and product distribution. For homogeneous catalysts like cesium carbonate, a concentration of 6.7 mol% (relative to the limiting reagent) has been used effectively. acs.orgunibo.it For heterogeneous catalysts like MgO, a loading of 5 wt% has been tested. acs.orgunibo.it

The following interactive table summarizes the impact of various parameters on the synthesis.

| Parameter | Optimal Condition/Range | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Temperature | 140°C - 170°C | Balances reaction rate and selectivity. Temperatures >170°C favor decarboxylation, reducing yield. | acs.orgsmolecule.com |

| PhOH:GlyC Molar Ratio | 1:2 | Optimizes yields for both mono- and di-substituted products in a one-step reaction. | acs.orgunibo.it |

| Reaction Time | 1 - 5 hours | Longer times can increase conversion but may also promote side reactions. A 66% yield was achieved in just 1 hour in a two-step process at 170°C. | acs.orgsmolecule.com |

| Catalyst | Cs₂CO₃ (homogeneous) | High activity at 140°C, leading to good conversion rates. | unibo.itsmolecule.com |

Atom Economy and Environmental Impact (E-factor) Analysis

The evaluation of a chemical synthesis process for its environmental footprint is a critical aspect of modern green chemistry. For the synthesis of this compound, metrics such as Atom Economy and the Environmental Factor (E-factor) are employed to quantify the efficiency and waste generation of different methodologies.

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. bme.hu The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. bme.hu

The E-factor , developed by Roger Sheldon, provides a more practical measure of the environmental impact by quantifying the total amount of waste produced in a process. bme.hu It is defined as the ratio of the mass of total waste to the mass of the product. bme.hu A lower E-factor signifies less waste generation and a more environmentally benign process. bme.hu

A significant advancement in the synthesis of this compound (DPP) involves the use of glycerol carbonate (GlyC) as a green alkylating agent for phenol. acs.org This method is presented as a more sustainable alternative to traditional routes that use toxic reagents like glycidol or 3-chloro-1,2-propandiol. acs.org The reaction between phenol and glycerol carbonate can be optimized to selectively produce DPP. acs.org In a related synthesis of the mono-substituted product (MPP) from stoichiometric amounts of the same reagents, a theoretical atom economy of 79% is achievable, with carbon dioxide being the only co-product. acs.orgunibo.it

The reaction pathway to DPP from glycerol carbonate involves the in-situ formation of a reactive intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC). acs.org This intermediate can then undergo a subsequent nucleophilic attack by a phenolate to form the desired 1,3-disubstituted product. acs.org Research shows that reacting phenol with this intermediate (PhOGlyC) in a 1:1 molar ratio at 170 °C for one hour can achieve a DPP yield of approximately 66%. acs.org

The choice of catalyst significantly influences the environmental performance of the synthesis. Both homogeneous and heterogeneous catalysts have been investigated. smolecule.com

Homogeneous catalysts , such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), are soluble in the reaction medium and often show high activity and selectivity. smolecule.com However, their separation from the product mixture can be challenging and energy-intensive, potentially increasing waste and cost.

The following table provides a conceptual comparison of these catalytic systems in the context of green chemistry principles for DPP synthesis.

| Catalyst System | Activity | Selectivity | Catalyst Separation | Recyclability | Environmental Impact |

| Homogeneous | High | Moderate to High | Difficult | Low | Moderate |

| Heterogeneous | Moderate to High | High | Easy | High | Low |

This table is a generalized comparison based on principles discussed in the literature. smolecule.com

The table below summarizes key green chemistry metrics found in the literature for processes related to this compound synthesis.

| Product/Process | Green Metric | Value | Source |

| Mono-phenoxy-propanediol (MPP) Synthesis | Theoretical Atom Economy | 79% | acs.orgunibo.it |

| 4-O-(aryl/alkyl)-oxy-1,3-dioxolan-2-ones Synthesis | Atom Economy | 88.66% | researchgate.net |

| 4-O-(aryl/alkyl)-oxy-1,3-dioxolan-2-ones Synthesis | E-factor | 0.3 | researchgate.net |

| 3-Phenoxymethyl-2,3-dihydrobenzo[e] acs.orgsmolecule.comdioxepin-5-one Synthesis | E-factor | 1.47 | researchgate.net |

These values highlight the ongoing efforts to develop more sustainable and efficient synthetic routes, minimizing waste and maximizing the use of raw materials in the production of this compound and related compounds.

Chemical Reactivity and Derivatization Studies of 1,3 Diphenoxy 2 Propanol

Functional Group Transformations

The secondary alcohol functional group in 1,3-diphenoxy-2-propanol is the primary site of its chemical reactivity, allowing for a range of transformations including oxidation, reduction, and substitution reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,3-diphenoxy-2-propanone. This transformation can be achieved using a variety of common oxidizing agents. Mild oxidizing agents are generally preferred to avoid cleavage of the ether bonds.

Conversely, the corresponding ketone, 1,3-diphenoxy-2-propanone, can be reduced back to the secondary alcohol, this compound. This reduction is typically accomplished using hydride reagents.

Table 1: Representative Oxidation and Reduction Reactions of this compound and its Ketone Derivative

| Transformation | Reagent(s) | Solvent | Typical Conditions | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature | 1,3-Diphenoxy-2-propanone |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane | -78 °C to room temperature | 1,3-Diphenoxy-2-propanone |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Methanol/Ethanol | 0 °C to room temperature | This compound |

| Reduction | Lithium aluminium hydride (LiAlH4) | Diethyl ether/THF | 0 °C to room temperature | This compound |

The hydroxyl group of this compound can be readily displaced or converted into other functional groups through various substitution reactions. These reactions are fundamental to its utility as a chemical intermediate.

Etherification: The hydroxyl group can be converted into an ether linkage via the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic attack on an alkyl halide.

Esterification: Esters can be formed through the reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.

Role as a Chemical Intermediate in Advanced Synthesis

The ability to undergo various functional group transformations makes this compound a valuable intermediate in the synthesis of a wide range of commercially important molecules, from pharmaceuticals to specialized polymers.

This compound and its derivatives serve as key building blocks in the synthesis of various biologically active compounds.

In the pharmaceutical industry, structures similar to this compound are precursors to a class of drugs known as beta-blockers, which are used to manage cardiovascular diseases. For instance, the synthesis of the beta-blocker Nadolol involves a key intermediate with a propanolamine (B44665) side chain, which can be conceptually derived from a 1,3-disubstituted-2-propanol structure. The synthesis often involves the reaction of a phenoxide with epichlorohydrin (B41342), followed by the opening of the resulting epoxide ring with an amine, a reaction analogous to the substitution reactions of this compound's hydroxyl group. researchgate.net

In the agrochemical sector, derivatives of this compound are utilized in the synthesis of pesticides. For example, the insecticide pyriproxyfen, a juvenile hormone analog, is synthesized from 1-(4-phenoxyphenoxy)-2-propanol, a compound structurally related to this compound. The synthesis involves the etherification of the hydroxyl group with 2-chloropyridine.

The difunctional nature of this compound (one hydroxyl group and two aromatic rings) makes it a suitable monomer for the synthesis of specialized polymers through step-growth polymerization.

Polyesters: this compound can react with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers incorporate the bulky phenoxy groups into the polymer backbone, which can influence properties such as thermal stability and solubility.

Polyurethanes: The reaction of the hydroxyl group of this compound with diisocyanates leads to the formation of polyurethanes. The aromatic nature of the monomer can contribute to the rigidity and thermal resistance of the final polymer.

Table 2: Potential Polymers Derived from this compound

| Polymer Type | Co-monomer | Linkage Type | Potential Properties |

| Polyester | Adipoyl chloride | Ester | Increased thermal stability, altered solubility |

| Polyurethane | Toluene diisocyanate (TDI) | Urethane | Enhanced rigidity and thermal resistance |

| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate | High refractive index, good thermal properties |

Mechanistic Understanding of Specific Chemical Interactions

The reactions of this compound generally follow well-established organic chemistry mechanisms.

The Williamson ether synthesis , for example, proceeds via an S\textsubscript{N}2 mechanism. The reaction is initiated by the deprotonation of the secondary alcohol with a strong base, forming a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, leading to the inversion of stereochemistry if the alkyl halide is chiral. The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. This is a reversible reaction, and the equilibrium can be shifted towards the product side by removing water or using an excess of one of the reactants.

Free Radical Scavenging Mechanisms in Polymer Stabilization

This compound is utilized as a heat stabilizer and antioxidant in various polymeric compositions. google.com Its primary function in this capacity is to protect polymers, particularly in applications such as hot melt coatings and adhesives, from degradation caused by heat and oxidation. google.com The process of polymer degradation is often initiated by the formation of highly reactive free radicals, which can lead to chain scission, cross-linking, and a general loss of the material's desired physical and mechanical properties.

The stabilizing effect of this compound is attributed to its ability to function as a free radical scavenger. While detailed mechanistic studies specifically for this compound are not extensively published, its mechanism can be understood by analogy to other phenolic and secondary alcohol antioxidants. nih.govscienceopen.com The key functional group responsible for this activity is the secondary hydroxyl (-OH) group located on the C2 position of the propanol (B110389) backbone.

The generally accepted mechanism for radical scavenging by such compounds involves hydrogen atom transfer (HAT). nih.gov In this process, the antioxidant molecule donates a hydrogen atom to a reactive polymer radical (R•) or peroxyl radical (ROO•), effectively neutralizing it and terminating the degradation chain reaction.

Reaction Mechanism:

Initiation: Polymer chains (P-H) under stress (e.g., heat, UV light) form initial alkyl radicals (P•).

P-H → P• + H•

Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (POO•), which then abstracts a hydrogen from another polymer chain, propagating the cycle.

P• + O₂ → POO•

POO• + P-H → POOH + P•

Intervention by this compound: this compound (DPOP-H) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical.

POO• + DPOP-H → POOH + DPOP•

The resulting 1,3-diphenoxy-2-propoxy radical (DPOP•) is significantly more stable than the initial polymer or peroxyl radicals. This increased stability is due to the resonance delocalization of the unpaired electron, influenced by the adjacent phenoxy groups. This stability prevents the DPOP• radical from initiating new degradation chains. Instead, it can react with another radical, leading to the formation of a stable, non-radical product and terminating the chain reaction.

The effectiveness of phenolic and alcohol-based antioxidants is often compared based on their ability to delay oxidation under accelerated aging conditions. The following table illustrates typical data used to evaluate the performance of such stabilizers in a polymer matrix.

Table 1: Illustrative Performance Data for Polymer Antioxidants

This table presents hypothetical data based on common industry testing methods (like Oxidation Induction Time) to demonstrate the evaluation of a stabilizer like this compound compared to a standard hindered phenolic antioxidant and an unstabilized polymer.

| Formulation | Stabilizer Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) |

| Polymer Base | 0 | 5 |

| Polymer + Standard Antioxidant (e.g., Irganox 1076) | 0.3 | 65 |

| Polymer + this compound | 0.5 | 45 |

| Polymer + this compound | 1.0 | 70 |

Enzymatic Interaction Studies (e.g., Lipase (B570770) Hydrolysis)

While specific studies on the lipase-catalyzed hydrolysis of this compound are not widely documented, its structural features strongly suggest it is a viable substrate for such enzymatic transformations. The molecule contains a secondary alcohol group, which is a known target for lipase-catalyzed reactions, such as esterification, transesterification, and enantioselective acylation. acs.orgresearchgate.net

Insight into its enzymatic reactivity can be drawn from studies on structurally analogous compounds. For instance, extensive research has been conducted on the enzymatic kinetic resolution of racemic 1-(Isopropylamine)-3-phenoxy-2-propanol, a key building block for pharmaceutical β-blockers, which shares the same 3-phenoxy-2-propanol core structure. nih.govmdpi.com In these studies, lipases, particularly from Candida rugosa, have been successfully used to catalyze the enantioselective acylation of the secondary hydroxyl group. nih.govmdpi.com

This process, known as kinetic resolution, involves the enzyme preferentially reacting with one enantiomer of the racemic alcohol, converting it into an ester, while leaving the other enantiomer largely unreacted. This allows for the separation of the two enantiomers. The reaction is typically carried out in a non-aqueous solvent with an acyl donor (e.g., isopropenyl acetate). mdpi.com

Given these precedents, this compound is expected to undergo a similar lipase-catalyzed reaction at its secondary hydroxyl group. The two phenoxy groups would likely influence the enzyme's substrate-binding and catalytic efficiency but are not expected to prevent the reaction. The interaction can be described as follows:

Acylation/Esterification: In an organic solvent, a lipase can catalyze the transfer of an acyl group from an acyl donor (e.g., a vinyl ester) to the hydroxyl group of this compound, forming the corresponding ester derivative. This reaction can be highly enantioselective.

Hydrolysis: In an aqueous environment, the reverse reaction can occur. If an ester derivative of this compound is present, lipase can catalyze its hydrolysis back to the parent alcohol and a carboxylic acid.

The conditions for such enzymatic reactions are critical for achieving high conversion and selectivity. Key parameters include the choice of lipase, solvent system, acyl donor, and temperature. mdpi.com

Table 2: Optimized Conditions for Enzymatic Kinetic Resolution of a this compound Analogue

Data adapted from studies on 1-(Isopropylamine)-3-phenoxy-2-propanol to illustrate typical parameters for a lipase-catalyzed reaction. nih.govmdpi.com

| Parameter | Optimal Condition |

| Enzyme | Lipase from Candida rugosa MY |

| Reaction Medium | Two-phase system: Toluene and [EMIM][BF₄] (Ionic Liquid) |

| Acylating Agent | Isopropenyl acetate |

| Temperature | Not specified, typically room to moderate temp. |

| Outcome | Enantioselective biotransformation, yielding product with high enantiomeric purity (eeₚ = 96.2%) |

| Enantioselectivity (E) | 67.5 |

This evidence strongly supports the potential for derivatization of this compound through enzymatic pathways, enabling the synthesis of chiral derivatives for specialized applications.

Analytical Method Development and Characterization of 1,3 Diphenoxy 2 Propanol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for isolating 1,3-Diphenoxy-2-propanol from reaction mixtures or complex matrices and for determining its concentration. Both high-performance liquid chromatography and gas chromatography are routinely applied.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its effective separation. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov For applications requiring detection by mass spectrometry (MS), the mobile phase can be modified to use volatile acids like formic acid instead of non-volatile acids such as phosphoric acid. nih.gov

A specific RP-HPLC method uses a Newcrom R1 column, which is a reverse-phase column noted for its low silanol (B1196071) activity. nih.gov The separation is achieved using a simple isocratic mobile phase. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Newcrom R1 | nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | nih.gov |

| Detector | UV, ELSD, CAD, or LC/MS | nih.gov |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | nih.gov |

This interactive table summarizes the HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying this compound, particularly in complex environmental or industrial samples. The compound has been identified as an intermediate product during the hydrothermal liquefaction of ex-service wind turbine blades. acs.org In these studies, GC-MS analysis confirmed the presence of this compound in the resulting oil-phase products. acs.org

The analytical method involves injecting the sample into a gas chromatograph, where it is separated on a capillary column before being detected by a mass spectrometer. acs.org The temperature of the injection port and transfer line is typically set high to ensure volatilization and prevent condensation. acs.org A programmed temperature ramp for the oven allows for the separation of compounds with different boiling points. acs.org

Table 2: GC-MS Method Parameters for this compound Detection

| Parameter | Description | Source |

|---|---|---|

| GC-MS System | Agilent 7890A-5977B or similar | acs.org |

| Capillary Column | HP-VMS (30.0 m × 0.25 mm × 0.25 μm) | acs.org |

| Injection & Transfer Line Temp. | 280 °C | acs.org |

| Oven Temperature Program | Start at 50 °C (hold 5 min), ramp to 150 °C | acs.org |

| Identification | Comparison of mass spectra with NIST library data | nih.gov |

This interactive table details the GC-MS conditions used for the detection of this compound in research studies.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopies identify functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical data for confirming the compound's identity. While detailed experimental chemical shifts are not always publicly available, spectral databases confirm the existence of reference spectra. nih.gov

In the ¹³C NMR spectrum of a mixture containing this compound, the presence of aromatic carbon structures is confirmed by signals within the chemical shift range of 100–160 ppm. acs.org The specific signals correspond to different types of aromatic carbons, such as those bonded to oxygen (arom C-O) or other carbons (arom C-C and arom C-H). acs.org The analysis of the ¹H NMR spectrum would reveal signals corresponding to the aromatic protons on the two phenyl rings, as well as the aliphatic protons of the propanol (B110389) backbone, including the methine (CH) and methylene (B1212753) (CH₂) groups. The integration and splitting patterns of these signals are used to confirm the connectivity of the molecule.

Table 3: NMR Spectroscopy Information for this compound

| Parameter | Description | Source |

|---|---|---|

| ¹H NMR | Reference spectra available (Varian CFT-20) | nih.gov |

| ¹³C NMR | Reference spectra available (Aldrich Chemical Co., Inc.) | nih.gov |

| Characteristic ¹³C Region | Aromatic carbons observed at δ 100-160 ppm | acs.org |

This interactive table summarizes the available NMR information for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the this compound molecule. The IR spectrum is based on the absorption of infrared radiation by vibrating molecules, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov

Reference spectra for this compound have been acquired using various techniques. Fourier Transform Infrared (FTIR) spectra have been recorded using both KBr wafer and Attenuated Total Reflectance (ATR) methods. nih.gov FT-Raman spectra have also been documented, providing complementary information. nih.gov Key vibrational modes expected would include O-H stretching from the alcohol group, C-O stretching from the ether linkages, C=C stretching from the aromatic rings, and C-H stretching from both aromatic and aliphatic parts of the molecule.

Table 4: Vibrational Spectroscopy Techniques for this compound

| Technique | Sample Preparation / Instrument | Source |

|---|---|---|

| FTIR | KBr Wafer (Sample from Aldrich Chemical Company, Inc.) | nih.gov |

| ATR-IR | Bruker Tensor 27 FT-IR with ATR-Neat (DuraSamplIR II) | nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

This interactive table outlines the vibrational spectroscopy methods used for the characterization of this compound.

Mass spectrometry provides the exact molecular weight and valuable information on the fragmentation of a molecule, which aids in its identification. The molecular formula of this compound is C₁₅H₁₆O₃, corresponding to a monoisotopic mass of 244.110 Da. nih.gov

GC-MS analysis provides electron ionization (EI) mass spectra. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound (NIST Number 261878), which shows characteristic fragment ions. nih.gov The most prominent peaks (m/z) are at 77 (phenyl cation), 94 (phenol molecular ion), and 107. nih.gov Further analysis using computational tools can predict collision cross-section (CCS) values for different adducts of the molecule, which is useful in advanced MS techniques like ion mobility-mass spectrometry.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₃ | nih.gov |

| Monoisotopic Mass | 244.10994 Da | nih.gov |

| Source of EI Spectrum | NIST Mass Spectrometry Data Center | nih.gov |

| Major EI Fragments (m/z) | 77 (Top Peak), 94 (2nd Highest), 107 (3rd Highest) | nih.gov |

| Predicted CCS for [M+H]⁺ | 155.1 Ų (m/z 245.11722) | ut.ac.ir |

| Predicted CCS for [M+Na]⁺ | 160.3 Ų (m/z 267.09916) | ut.ac.ir |

This interactive table presents key mass spectrometry data used for the identification of this compound.

Advanced Analytical Applications in Diverse Matrices

The detection and characterization of this compound in complex mixtures present unique analytical challenges. Advanced analytical methodologies are crucial for ensuring product purity, understanding reaction kinetics, and enabling applications in fields such as polymer recycling. This section details the analytical strategies for impurity profiling and for the analysis of this compound in the products of polymer depolymerization.

Impurity Profiling and Characterization

The purity of this compound is paramount for its intended applications. Impurity profiling involves the identification and quantification of unwanted components, which can originate from starting materials, synthetic by-products, or degradation. The nature and level of impurities are often directly related to the synthetic route employed.

One common synthesis pathway involves the reaction of glycerol (B35011) with phenolic compounds. When crude glycerol, a by-product of biodiesel production, is used as a starting material, a host of impurities can be introduced. These include water, methanol, inorganic salts, soaps, free fatty acids, and other matter organic non-glycerol (MONG) materials. nih.govgoogle.com These substances can interfere with the synthesis and contaminate the final product.

A more controlled synthesis strategy utilizes glycerol carbonate as an alkylating agent for phenol (B47542). smolecule.comresearchgate.net While this method offers a greener alternative to traditional routes using toxic reagents like glycidol (B123203), it can generate specific by-products. smolecule.comresearchgate.net Potential impurities from this process include:

Glycerol : Formed through the hydrolysis of the glycerol carbonate starting material. smolecule.com

Mono-phenoxy-1,2-propanediol (MPP) : A key intermediate that can remain as an impurity if the reaction does not go to completion. researchgate.net

Oligomeric Species : Resulting from consecutive alkylation reactions. smolecule.com

Decarboxylation Products : The intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), can undergo a competing decarboxylation reaction, which limits the yield of the desired this compound and generates other by-products. smolecule.comresearchgate.net

Another established synthetic method is the reaction of phenol with 2-(phenoxymethyl)oxirane. rsc.org The crude product from this synthesis is typically purified using silica (B1680970) gel flash chromatography, a technique that separates the target compound from unreacted starting materials and side-products. rsc.org

A range of analytical techniques are employed to detect and characterize these impurities. Hyphenated chromatographic and spectrometric methods are particularly powerful for impurity profiling. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying volatile and non-volatile impurities, respectively. nih.govvulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities. nih.gov

Table 1: Potential Impurities in this compound Synthesis This table is interactive. Users can sort columns to analyze the data.

| Impurity/By-product | Potential Origin | Relevant Synthetic Route | Analytical Considerations |

|---|---|---|---|

| Glycerol | Hydrolysis of starting material | Glycerol Carbonate route | GC-MS after derivatization |

| Mono-phenoxy-1,2-propanediol | Incomplete reaction | Glycerol Carbonate route | LC-MS, GC-MS |

| Oligomeric Species | Consecutive alkylation | Glycerol Carbonate route | Size Exclusion Chromatography, LC-MS |

| Decarboxylation Products | Side reaction of intermediate | Glycerol Carbonate route | GC-MS, LC-MS |

| Unreacted Phenol | Incomplete reaction | All routes involving phenol | GC-MS, HPLC |

| Unreacted 2-(phenoxymethyl)oxirane | Incomplete reaction | Phenol + Oxirane route | GC-MS |

| Matter Organic Non-Glycerol (MONG) | Contaminated starting material | Routes using crude glycerol | Various (GC-MS, LC-MS) |

Detection and Analysis in Depolymerization Products of Polymers

This compound has been identified as a key intermediate compound in the chemical recycling of certain polymers, particularly epoxy resins. The ability to detect and quantify this compound in the complex product mixtures derived from depolymerization is crucial for understanding degradation mechanisms and optimizing recycling processes.

A significant application is in the analysis of products from the hydrothermal liquefaction (HTL) of ex-service wind turbine blades (EWTBs), which are typically made from epoxy resin composites. acs.org During the acid-catalyzed HTL process, the cross-linked epoxy resin matrix is broken down. acs.org The depolymerization proceeds through the cleavage of C-O-C and C-N bonds, leading to the formation of various intermediate compounds, including this compound and bisphenol A. acs.org These intermediates are themselves unstable under the reaction conditions and can further decompose into smaller, more stable phenolic compounds, ultimately yielding phenol as a primary product. acs.org

The standard analytical method for identifying and monitoring the components in the oil-phase products from HTL is Gas Chromatography-Mass Spectrometry (GC-MS). acs.org This technique allows for the separation of the various degradation products and their subsequent identification based on their mass spectra.

Research has shown that the concentration of this compound in the depolymerization product stream is highly dependent on the process conditions.

Temperature : At a lower temperature of 240°C, the peak area of this compound increases as the acid catalyst concentration rises, indicating that the main epoxy chain is not yet fully broken down. acs.org At a higher temperature of 260°C, the concentration of this compound begins to decrease, signifying its degradation into other compounds. acs.org As the temperature is further increased to 280°C or higher, its peak area decreases to nearly zero, confirming its role as an unstable intermediate. acs.org

Catalyst Concentration : Increasing the concentration of the acid catalyst (e.g., H₂SO₄) enhances the degradation of the epoxy resin and the subsequent breakdown of intermediates like this compound. acs.org

Table 2: Analysis of this compound in Epoxy Resin Depolymerization This table is interactive. Users can sort columns to analyze the data.

| Polymer Source | Depolymerization Method | Role of this compound | Primary Analytical Technique | Key Findings |

|---|---|---|---|---|

| Epoxy Resin (from Wind Turbine Blades) | Acid-Catalyzed Hydrothermal Liquefaction (HTL) | Unstable Intermediate | Gas Chromatography-Mass Spectrometry (GC-MS) | Concentration is dependent on temperature and catalyst concentration. acs.org |

Computational Molecular Modeling and Simulation of 1,3 Diphenoxy 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies employing quantum chemical methods like Density Functional Theory (DFT) to elucidate the electronic properties (e.g., molecular orbital energies, electron density distribution) or predict the reactivity of 1,3-Diphenoxy-2-propanol were identified. Such calculations would be instrumental in understanding its chemical behavior at a molecular level.

Molecular Dynamics Simulations of Solvent and Material Interactions

There is a lack of published molecular dynamics simulation studies investigating the behavior of this compound in different solvent environments or its interactions with various materials. These simulations are crucial for understanding solvation effects and the compound's behavior at interfaces, which is vital for applications in material science and chemical engineering.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

No computational studies focused on predicting the structure-activity relationships of this compound for any specific biological or chemical activity were found. SAR studies are essential in fields like drug discovery and toxicology to predict the effects of a molecule based on its structure.

Emerging Research Directions and Future Perspectives on 1,3 Diphenoxy 2 Propanol

Exploration of Novel Synthetic Pathways

The traditional synthesis of 1,3-Diphenoxy-2-propanol often involves raw materials derived from petroleum, such as epichlorohydrin (B41342) and phenol (B47542). google.com While effective, this pathway is subject to the volatility of fossil fuel markets and carries a significant environmental footprint. Consequently, current research is intensely focused on developing more efficient, economical, and environmentally benign synthetic routes.

A prominent area of investigation is the utilization of glycerol (B35011), a renewable feedstock primarily generated as a co-product of biodiesel production. preprints.org The oversupply of crude glycerol has made it an attractive and low-cost starting material. preprints.org Research has demonstrated the feasibility of one-pot, solvent-free synthesis of aryloxypropanediols, including this compound, from glycerol. rsc.org

One of the most promising innovations in this area is the application of microwave-assisted organic synthesis (MAOS). rsc.orgrsc.orgmdpi.com Microwave irradiation offers rapid and uniform internal heating, which can lead to significant reductions in reaction times and energy savings compared to conventional heating methods. rsc.orgrsc.org Studies have shown that microwave-assisted synthesis of aryloxypropanediols from glycerol can be achieved with high efficiency, often employing a heterogeneous catalyst like potassium carbonate (K₂CO₃). rsc.org This approach not only accelerates the reaction but also promotes a cleaner reaction profile with higher yields. rsc.org

| Synthetic Method | Key Reactants | Typical Conditions | Catalyst | Key Research Advantages |

| Conventional Pathway | Phenol, Epichlorohydrin | Conventional heating | Base catalyst | Established and well-understood process. google.com |

| Microwave-Assisted Synthesis | Glycerol, Phenol | Solvent-free, Microwave irradiation | K₂CO₃ (heterogeneous) | Rapid reaction time, energy efficiency, high conversion, cleaner profile. rsc.org |

| One-Pot Catalytic Conversion | Glycerol, Phenol | Optimized temperature and pressure | Various catalysts being explored | Streamlined process, reduced waste, use of renewable feedstock. rsc.org |

Innovations in Sustainable Chemical Engineering

The development of new synthetic pathways for this compound is intrinsically linked to the broader goals of sustainable chemical engineering and green chemistry. acs.org The shift towards using glycerol is a prime example of the "Use of Renewable Feedstocks" principle, transforming a low-cost industrial by-product into a valuable chemical intermediate. preprints.orgacs.org This process, often referred to as glycerol valorization, is a key focus in creating a circular bio-economy. preprints.orgresearchgate.net

Innovations extend beyond the choice of feedstock to the entire process design. The adoption of microwave-assisted synthesis directly addresses the "Design for Energy Efficiency" principle by minimizing energy consumption. rsc.orgacs.org Furthermore, developing one-pot syntheses aligns with the principles of "Prevention" (of waste) and "Atom Economy," as they reduce the number of steps, minimize the need for purification of intermediates, and maximize the incorporation of reactant atoms into the final product. acs.orgresearchgate.net The use of heterogeneous catalysts, which can be easily separated and potentially reused, further enhances the sustainability of the process. rsc.org

Future research in this area aims to further optimize these green pathways, exploring novel and more efficient catalysts, investigating continuous-flow reactor systems for improved scalability and control, and conducting comprehensive life-cycle assessments to quantify the environmental benefits over traditional methods. rsc.org

| Sustainable Strategy | Application in this compound Production | Relevant Green Chemistry Principle(s) |

| Feedstock Substitution | Utilizing bio-based glycerol from biodiesel production instead of petroleum-based epichlorohydrin. preprints.org | 7. Use of Renewable Feedstocks. |

| Energy Efficiency | Employing microwave irradiation for heating, which drastically reduces reaction times and energy input compared to conventional methods. rsc.orgrsc.org | 6. Design for Energy Efficiency. |

| Process Intensification | Developing one-pot, solvent-free reactions that combine multiple steps, reducing waste and the need for auxiliary substances. rsc.org | 1. Prevention.2. Atom Economy.5. Safer Solvents and Auxiliaries. |

| Catalysis | Using recoverable and reusable heterogeneous catalysts to simplify product purification and minimize catalyst waste. rsc.org | 9. Catalysis. |

Advanced Applications in Materials Science

While this compound has established uses, particularly in polymer formulations, emerging research is focused on leveraging its unique structure for advanced materials. google.com It is recognized for its efficacy as a heat stabilizer, antioxidant, and flow control agent in various polymer systems, including hot melt coatings and adhesives. google.com Its inclusion in formulations for epoxy resins, polyurethanes, and polyesters can enhance thermal stability and improve processing characteristics. google.com

The future perspective in materials science views this compound not just as an additive but as a versatile organic building block for the synthesis of new functional materials. hilarispublisher.comsigmaaldrich.com Organic building blocks are foundational molecules used to construct more complex architectures, from polymers to metal-organic frameworks. sigmaaldrich.com

A promising research direction involves the chemical modification of the hydroxyl group on the propanol (B110389) backbone to create novel monomers. For instance, research into the functionalization of a similar bio-based molecule, 1,3-propanediol (B51772) (1,3-PDO), has shown that it can be converted into diacrylates, dimethacrylates, and diglycidyl ethers. european-coatings.com These derivatives serve as reactive diluents in high-performance applications like UV-cured coatings and advanced epoxy composites. european-coatings.comspecialchem.com By analogy, future studies are expected to explore the synthesis of this compound-based diacrylates or epoxy monomers. The presence of the two phenoxy groups is anticipated to impart desirable properties such as high refractive index, thermal stability, and chemical resistance to the resulting polymers.

| Application Area | Function of this compound | Polymer Systems | Resulting Property Enhancement |

| Polymer Additive | Heat Stabilizer, Antioxidant, Flow Modifier | Hot Melt Adhesives, Epoxy Resins, Polyesters, Polyurethanes | Improved thermal stability during processing, enhanced flow control, prolonged material lifespan. google.com |

| Future Building Block | Monomer Precursor | (Potential) High-Performance Resins, Composites, Optical Polymers | (Anticipated) Increased thermal stability, chemical resistance, high refractive index, improved mechanical properties. |

Interdisciplinary Research with Biological and Environmental Implications

The future of this compound is also being shaped by interdisciplinary research that bridges chemistry with biology and environmental science. These investigations are crucial for understanding the full life cycle of the compound and for unlocking new, high-value applications.

Biological Implications

The phenoxypropanol structural motif is a recognized scaffold in medicinal chemistry. Research is actively exploring the synthesis of novel derivatives based on this core structure for potential biological applications. For example, studies have successfully developed synthetic pathways to create complex heterocyclic compounds containing a phenoxypropanol functionality, which are identified as distinguished motifs for biological studies. acs.org While this compound itself is not a therapeutic agent, it serves as a valuable starting material or structural analog for the design and synthesis of new molecules with potential pharmacological activity. Other research on structurally related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, has shown that modifications to this type of backbone can yield compounds with significant cytotoxic activity against cancer cell lines, highlighting the potential of this chemical class in drug discovery. nih.govresearchgate.net

Environmental Implications

| Interdisciplinary Area | Research Focus | Key Findings & Future Directions |

| Biological Research | Use as a chemical scaffold for new molecules. | The phenoxypropanol structure is a useful building block for synthesizing complex derivatives with potential biological activity. acs.org Future work involves exploring a wider range of derivatives for various therapeutic targets. |

| Environmental Science | Assessment of environmental fate and impact. | The synthesis from renewable glycerol is a significant environmental benefit. preprints.org Future research requires detailed studies on biodegradability and ecotoxicology to establish a complete environmental profile. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Diphenoxy-2-propanol, and how can researchers verify them experimentally?

- Answer : The compound (CAS 622-04-8) has a molecular formula of C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol . Key properties like solubility, density, and refractive index are not fully reported in the literature. To verify these, researchers can use techniques such as:

- Density : Pycnometry or calibrated volumetric methods.

- Refractive Index : Abbe refractometry (compare with structurally similar compounds like glycerol ethers ).

- Solubility : Phase-solubility studies in water and organic solvents (e.g., ethanol, DMSO) under controlled temperatures .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What synthetic routes are available for this compound, and what are their limitations?

- Answer : The compound is likely synthesized via nucleophilic substitution of glycerol derivatives with phenoxy groups. A plausible method involves:

- Reacting 1,3-dichloro-2-propanol with sodium phenoxide under anhydrous conditions .

- Limitations : Competing side reactions (e.g., formation of mono- or tri-substituted byproducts) require strict stoichiometric control. Purification challenges due to high boiling points may necessitate fractional distillation or preparative HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hazard profiles for this compound?

- Answer : While some safety data sheets (SDS) classify it as "no known hazard" , structurally related compounds (e.g., 1,3-difluoro-2-propanol) exhibit respiratory and dermal toxicity . To address discrepancies:

- Conduct in vitro assays : Use human cell lines (e.g., A549 lung cells) to assess cytotoxicity and oxidative stress markers .

- Apply computational toxicology : Predict toxicity endpoints via QSAR models using tools like EPA’s CompTox Dashboard .

- Cross-validate findings with independent laboratories to rule out batch-specific impurities .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Answer :

- GC-MS with SPME : Solid-phase microextraction (SPME) coupled with on-fiber derivatization can isolate volatile impurities (e.g., residual phenols) .

- HPLC-PDA/ELSD : For non-volatile byproducts, reverse-phase HPLC with evaporative light scattering detection (ELSD) improves sensitivity .

- NMR Spectroscopy : ¹H/¹³C NMR can identify structural analogs and confirm substitution patterns .

Q. How does this compound interact with biological systems, and what methodologies can elucidate its metabolic fate?

- Answer : Analogous to 1,3-difluoro-2-propanol, it may undergo enzymatic hydrolysis or oxidation. Methodologies include:

- In vitro metabolism : Incubate with liver microsomes (e.g., rat S9 fractions) and analyze metabolites via LC-QTOF-MS .

- Isotopic labeling : Use ¹⁴C-labeled compound to track biotransformation pathways in model organisms .

- Molecular docking : Predict binding affinity to enzymes like cytochrome P450 using AutoDock Vina .

Q. What experimental strategies can assess the compound’s stability under varying storage conditions?

- Answer :

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC .

- Light sensitivity : Use UV/Vis spectroscopy to detect photolytic byproducts under controlled irradiation .

- Oxidative stability : Introduce radical initiators (e.g., AIBN) to simulate oxidative stress and identify degradation pathways .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., CC-DPS for quantum-chemical profiling ) to resolve ambiguities.

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis, referencing hazard mitigation strategies from analogous compounds .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for phenolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.